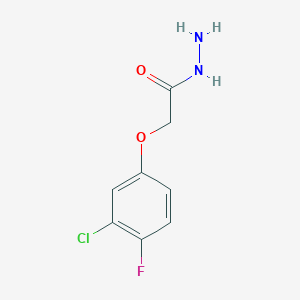

2-(3-Chloro-4-fluorophenoxy)acetohydrazide

Übersicht

Beschreibung

2-(3-Chloro-4-fluorophenoxy)acetohydrazide is a chemical compound with the molecular formula C8H8ClFN2O2 and a molecular weight of 218.61 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Vorbereitungsmethoden

The synthesis of 2-(3-Chloro-4-fluorophenoxy)acetohydrazide typically involves the reaction of 3-chloro-4-fluorophenol with chloroacetic acid to form 2-(3-chloro-4-fluorophenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate to yield the final product . The reaction conditions usually involve refluxing the reactants in a suitable solvent, such as ethanol or methanol, under controlled temperature and pressure.

Analyse Chemischer Reaktionen

2-(3-Chloro-4-fluorophenoxy)acetohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antitumor Activity:

Research indicates that derivatives of 2-(3-Chloro-4-fluorophenoxy)acetohydrazide exhibit potent antitumor properties. For instance, studies have demonstrated that compounds containing similar structural motifs can enhance the efficacy of existing chemotherapeutic agents. The incorporation of hydrazide functionality has been associated with improved cytotoxicity against various cancer cell lines, suggesting a potential role in developing new anticancer therapies .

Mechanisms of Action:

The mechanism by which this compound exerts its effects may involve the induction of apoptosis in tumor cells. This is achieved through pathways that activate programmed cell death, making it a candidate for combination therapies with other chemotherapeutic agents to enhance overall efficacy .

Agricultural Applications

Pesticidal Properties:

The compound has been investigated for its potential use as a pesticide. Its structural characteristics allow it to interact with biological systems in pests, potentially disrupting their growth and reproduction. Preliminary studies suggest that compounds with similar halogenated phenoxy structures can serve as effective herbicides or insecticides, targeting specific biochemical pathways in pests while minimizing harm to non-target organisms .

Synthesis and Formulation Studies

Synthetic Pathways:

The synthesis of this compound has been optimized to improve yield and purity. Various synthetic routes have been explored, including the use of different solvents and reaction conditions to achieve desired crystalline forms. This optimization is crucial for its application in pharmaceutical formulations where consistency and quality are paramount .

Formulation Development:

In pharmaceutical applications, the formulation of this compound into dosage forms such as tablets or injectables is being studied. The stability and bioavailability of the compound are critical factors influencing its therapeutic effectiveness. Research is ongoing to develop formulations that enhance solubility and absorption in biological systems .

Case Studies

Wirkmechanismus

The mechanism of action of 2-(3-Chloro-4-fluorophenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

2-(3-Chloro-4-fluorophenoxy)acetohydrazide can be compared with other similar compounds, such as:

2-(4-Chloro-3-fluorophenoxy)acetic acid: This compound has a similar structure but differs in the position of the chlorine and fluorine atoms.

3-Chloro-4-fluorophenol: This is a precursor in the synthesis of this compound and has similar chemical properties.

2-(3-Chloro-4-fluorophenoxy)acetic acid hydrazide: This compound is closely related and shares similar synthetic routes and applications.

This compound stands out due to its unique combination of chlorine and fluorine atoms, which impart distinct chemical and biological properties.

Biologische Aktivität

2-(3-Chloro-4-fluorophenoxy)acetohydrazide is a synthetic organic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structure, characterized by a chloro and a fluorine substituent on a phenyl ring linked to an acetohydrazide functional group, suggests significant interactions with biological targets. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C8H8ClFN2O2

- Molecular Weight : 218.61 g/mol

The compound's structure includes chlorine and fluorine atoms which enhance its reactivity and biological efficacy. The synthesis typically involves the reaction of 3-chloro-4-fluorophenol with chloroacetic acid followed by hydrazine hydrate to yield the final product.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating promising results.

Minimum Inhibitory Concentration (MIC) Values :

| Bacterial Strain | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 3.91 | Nitrofurantoin | 7.81 |

| Escherichia coli | 15.62 | Ampicillin | 62.5 |

| Bacillus subtilis | 31.25 | Cefuroxime | 31.25 |

These results suggest that the compound is effective against both Gram-positive and Gram-negative bacteria, with particular strength against methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown potential as an anticancer agent. Preliminary studies have indicated its effectiveness against several cancer cell lines.

Percent Growth Inhibition (PGI) :

| Cancer Cell Line | PGI (%) |

|---|---|

| SNB-19 | 86.61 |

| OVCAR-8 | 85.26 |

| NCI-H40 | 75.99 |

| MDA-MB-231 | 56.53 |

These findings indicate that the compound can significantly inhibit the growth of various cancer cell lines, suggesting its potential as a therapeutic agent in cancer treatment .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific enzymes or receptors involved in cell proliferation and survival pathways. This interaction may lead to the modulation of enzymatic activity, contributing to its antimicrobial and anticancer effects .

Case Studies

A study involving zebrafish embryos assessed the acute toxicity and morphological effects of the compound at varying concentrations. At higher concentrations (100 µM), significant physiological defects such as pericardial edema were observed, indicating a need for caution regarding dosage in therapeutic applications .

Eigenschaften

IUPAC Name |

2-(3-chloro-4-fluorophenoxy)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFN2O2/c9-6-3-5(1-2-7(6)10)14-4-8(13)12-11/h1-3H,4,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNOZXWXSEMYETA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCC(=O)NN)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901234514 | |

| Record name | 2-(3-Chloro-4-fluorophenoxy)acetic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901234514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

774575-30-3 | |

| Record name | 2-(3-Chloro-4-fluorophenoxy)acetic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=774575-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Chloro-4-fluorophenoxy)acetic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901234514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.